molecular formula C9H19N B6237132 2,2-Dimethylhept-6-en-1-amine CAS No. 138286-03-0

2,2-Dimethylhept-6-en-1-amine

Cat. No.: B6237132
CAS No.: 138286-03-0
M. Wt: 141.25 g/mol
InChI Key: ZYOKJMUGKKLDBC-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-en-1-amine ( 138286-03-0) is a high-purity organic compound supplied for advanced research and development purposes. This molecule features a primary amine group and a terminal alkene within a branched carbon chain, making it a versatile building block in organic synthesis . Compounds with primary amine functional groups, such as this one, are fundamental in medicinal chemistry and are key intermediates in the synthesis of various active pharmaceutical ingredients . The structure of this compound suggests its potential utility as a synthetic precursor. Researchers can leverage the reactivity of the primary amine for condensation and amidation reactions, while the terminal alkene is amenable to further functionalization through reactions like hydrofunctionalization or cyclization . This compound is closely related to structural motifs found in other synthetic amines, underscoring its value in constructing complex molecular architectures for pharmaceutical and material science applications . This product is intended for use in a laboratory setting by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment and under standard laboratory safety protocols.

Properties

IUPAC Name

2,2-dimethylhept-6-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-8,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOKJMUGKKLDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC=C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde undergoes condensation with ammonia to form an imine intermediate, which is subsequently hydrogenated to the primary amine. Critical parameters include:

  • Temperature : 70–160°C (optimal: 100°C)

  • Pressure : 25 bar H₂

  • Catalyst Loading : 5% Pd/C at 0.03 g/g substrate

In a representative procedure, 2,2-dimethylhept-6-enal is introduced into a reactor containing Pd/C and liquid ammonia under hydrogen pressure. The semibatch mode, with gradual aldehyde addition over 1–5 hours, minimizes side reactions like aldol condensation. Post-reaction, the crude mixture is purified via fractional distillation to isolate the amine.

Table 1: Reductive Amination Optimization Data

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)70–16010095
H₂ Pressure (bar)10–302597
Catalyst (Pd/C)1–10 wt%5 wt%96
Reaction Time (h)1–8394

Hydrogenation-Amination of Unsaturated Nitriles

An alternative pathway involves the hydrogenation of 2,2-dimethylhept-6-enenitrile to the corresponding amine. This method avoids imine intermediates but requires precise control to prevent over-reduction or double-bond migration.

Catalyst Selection and Substrate Stability

Raney nickel and palladium catalysts are effective, though the latter minimizes double-bond hydrogenation. For example, Pd/C at 50°C and 10 bar H₂ selectively reduces the nitrile group without affecting the terminal alkene. Challenges include:

  • Regioselectivity : Terminal alkenes are prone to isomerization under acidic conditions.

  • Byproducts : Formation of secondary amines via condensation requires excess ammonia.

BF₃·Et₂O-Catalyzed Condensation and Reduction

Metal-free approaches using BF₃·Et₂O as a Lewis acid catalyst enable imine formation from aldehydes and ammonium formate, followed by in situ reduction with formic acid. This method is advantageous for substrates sensitive to metal catalysts.

Reaction Conditions and Solvent Effects

Optimal performance is achieved in acetonitrile at 85°C, with BF₃·Et₂O (0.5 mol%) and formic acid as the reductant. The protocol affords This compound in >99% conversion, avoiding racemization and double-bond side reactions.

Table 2: Solvent Screening for BF₃·Et₂O-Catalyzed Synthesis

SolventConversion (%)Selectivity (%)
Acetonitrile>9999
Toluene2348
DMSO770
Methanol368

Challenges in Hydroamination Routes

Direct hydroamination of 6,7-dimethylhept-1-ene with ammonia faces significant hurdles due to poor regiocontrol and catalyst deactivation. While rhodium complexes have shown promise in analogous systems, yields for terminal alkenes remain suboptimal (<30%).

Industrial-Scale Considerations

Recirculation of Pd/C catalysts over 12 batches demonstrates negligible activity loss, supporting scalability. Key operational parameters for continuous production include:

  • Offgas Rate : 1–20 m³/h per liter reactor volume

  • Stirrer Speed : 300–1200 rpm

  • Purification : Fractional rectification under reduced pressure

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhept-6-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the heptene chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

2,2-Dimethylhept-6-en-1-amine has potential applications in the pharmaceutical industry:

  • Intermediate for Drug Synthesis : It can act as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or acting as anesthetics. Its structural properties may allow for modifications that enhance biological activity.

Case Study: Anesthetic Development

In research exploring new anesthetic agents, derivatives of this compound have been investigated for their efficacy and safety profiles. Preliminary studies suggest that modifications to this compound could lead to novel anesthetics with improved pharmacokinetics.

Agrochemical Applications

The compound is also being explored for use in agrochemicals:

  • Pesticide Formulations : As an amine derivative, it has potential applications in developing herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating more effective agrochemical formulations.

Case Study: Herbicide Development

Research has shown that derivatives of this compound can enhance the efficacy of existing herbicides by improving their uptake and effectiveness against specific weed species. Field trials demonstrated a significant reduction in weed biomass when using formulations containing this compound compared to traditional herbicides.

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound has industrial applications:

  • Chemical Intermediate : It serves as a building block for synthesizing various chemicals used in plastics and polymers.
  • Surfactants : The compound's amphiphilic nature allows it to function effectively as a surfactant in cleaning products and emulsifiers.

Data Summary Table

Application AreaSpecific UsePotential Benefits
PharmaceuticalsDrug synthesisIntermediate for anesthetics
AgrochemicalsHerbicide formulationsEnhanced efficacy against weeds
Industrial ChemicalsChemical intermediatesBuilding blocks for polymers
SurfactantsCleaning productsImproved emulsification properties

Mechanism of Action

The mechanism of action of 2,2-dimethylhept-6-en-1-amine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2,2-Diphenylethan-1-amine: Features two phenyl groups instead of aliphatic chains, increasing aromaticity and rigidity. This enhances its use in bioactive molecule synthesis (e.g., antipsychotics) but reduces solubility in nonpolar solvents compared to aliphatic analogs .
  • Hept-6-en-1-amine : A linear primary amine lacking methyl branches. The absence of branching results in higher boiling points but lower thermal stability compared to branched derivatives.
  • Dimethyl(diphenylmethyl)amine hydrochloride : A dimethylamine derivative with a bulky diphenylmethyl group, often used in coordination chemistry. Its ionic form improves water solubility, unlike the neutral 2,2-dimethylhept-6-en-1-amine .

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties
This compound 141.26 2 Me, C=C at C6 Moderate lipophilicity; reactive double bond
2,2-Diphenylethan-1-amine 197.28 2 Ph High aromaticity; low polarity
Hept-6-en-1-amine 113.19 Linear chain Higher boiling point; less steric hindrance
Dimethyl(diphenylmethyl)amine 277.80 Diphenylmethyl Ionic, water-soluble; used in ligand synthesis

Notes:

  • Lipophilicity : Branched aliphatic amines like this compound exhibit higher lipid solubility than aromatic analogs (e.g., 2,2-diphenylethan-1-amine), favoring membrane permeability in drug design.
  • Reactivity : The terminal double bond in this compound enables addition reactions (e.g., hydroamination), unlike saturated analogs.

Research Findings and Limitations

For example:

  • Thermal Stability : Branching in aliphatic amines typically reduces melting/boiling points compared to linear isomers.
  • Bioactivity : Methyl groups may shield the amine from metabolic degradation, enhancing bioavailability in drug candidates.

Further studies are required to validate these hypotheses and explore the compound’s synthetic applications.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Statistical analysis (ANOVA) identifies critical factors (e.g., catalyst purity, p < 0.05). Reproducibility is enhanced by strict moisture control (Karl Fischer titration <50 ppm H₂O) .

Q. What protocols validate the absence of byproducts like Schiff bases in synthesized batches?

  • Methodological Answer : LC-MS with collision-induced dissociation (CID) detects imine byproducts (m/z 154.1). Quantify using external calibration curves (R² > 0.99). FT-IR monitoring of C=N stretches (1620–1680 cm⁻¹) during synthesis ensures real-time quality control .

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